Propanediol, methyl-
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Overview
Description
Propanediol, methyl-: , also known as 2-methyl-1,3-propanediol, is a glycol belonging to the class of alkane diols. It is a clear, colorless liquid with excellent solubilizing and moisturizing properties. This compound is widely used in cosmetics and personal care products due to its antimicrobial properties and ability to enhance the absorption of other ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Allyl Alcohol: Propanediol, methyl- is commercially synthesized from allyl alcohol through a two-step chemical reaction. The raw material propylene oxide is isomerized to allyl alcohol in the first step.
Industrial Production Methods:
Glycerol Hydrogenolysis: This method involves the hydrogenolysis of glycerol using a copper zinc oxide hydrogenation catalyst to produce 1,3-propanediol.
Aqueous Phase Reforming: This process uses aqueous phase reforming of glycerol with heterogenous catalysts to produce high yields of 1,2-propanediol and 1,3-propanediol.
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: The compound can be hydrogenated to produce various diols.
Common Reagents and Conditions:
Oxidative Esterification: Uses molecular oxygen and titania-supported gold-palladium catalysts.
Hydrogenation: Involves the use of copper zinc oxide hydrogenation catalysts.
Major Products Formed:
Methyl 3-hydroxypropionate: Formed during oxidative esterification.
1,4-Butanediol and 2-methyl-1,3-propanediol: Formed during hydrogenation.
Scientific Research Applications
Chemistry:
- Used as a solvent and antimicrobial agent in cosmetics and personal care products .
- Acts as a monomer in the production of bio-based polyesters for resin applications .
Biology:
Medicine:
Industry:
Mechanism of Action
Propanediol, methyl- primarily acts as a solvent, enhancing the absorption and efficacy of other ingredients in formulations. It works by distributing ingredients evenly and boosting the action of preservatives . In microbial biosynthesis, it involves key enzymes such as l-fucose/rhamnose isomerase, l-fuculokinase/rhamnulokinase, and propanediol oxidoreductase .
Comparison with Similar Compounds
1,2-Propanediol:
1,3-Propanediol: Used in the production of polyesters and has different production methods compared to 2-methyl-1,3-propanediol.
Uniqueness:
Properties
CAS No. |
799775-81-8 |
---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
butane-2,2-diol |
InChI |
InChI=1S/C4H10O2/c1-3-4(2,5)6/h5-6H,3H2,1-2H3 |
InChI Key |
GZSSFSARCMSPPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(O)O |
Origin of Product |
United States |
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